N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide is an organic compound that belongs to the class of amphetamines and derivatives It is characterized by the presence of a benzyl group, a trifluoromethyl group, and a hydroxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide typically involves the reaction of benzylamine with 3,3,3-trifluoro-2-hydroxypropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: N-bromosuccinimide (NBS) for free radical bromination
Major Products Formed
Oxidation: Formation of benzyl-3,3,3-trifluoro-2-oxopropanamide
Reduction: Formation of benzyl-3,3,3-trifluoro-2-hydroxypropanamide
Substitution: Formation of benzyl derivatives with various functional groups
Scientific Research Applications
N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes within the body. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanamide
- 2-Acetamido-N-benzyl-3-hydroxypropanamide
- N-(1-Benzyl-3,3,3-trifluoro-2,2-dihydroxy-propyl)-acetamide
Uniqueness
N-Benzyl-3,3,3-trifluoro-2-hydroxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds .
Properties
CAS No. |
125969-76-8 |
---|---|
Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
N-benzyl-3,3,3-trifluoro-2-hydroxypropanamide |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)8(15)9(16)14-6-7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16) |
InChI Key |
NTLMSWVAOMVWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.